molecular formula C14H9N3O4S B14553634 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate CAS No. 62097-93-2

4-Isothiocyanatophenyl (4-nitrophenyl)carbamate

Cat. No.: B14553634
CAS No.: 62097-93-2
M. Wt: 315.31 g/mol
InChI Key: JHFUKYDBAPWREH-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl (4-nitrophenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structural features, which include an isothiocyanate group and a nitrophenyl group, making it a versatile reagent in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 4-isothiocyanatoaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the chloroformate group, leading to the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatophenyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isothiocyanatophenyl (4-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of bioactive compounds. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylchloroformate: A precursor used in the synthesis of 4-Isothiocyanatophenyl (4-nitrophenyl)carbamate.

    4-Nitrophenylcarbamate: A related compound with similar reactivity but lacking the isothiocyanate group.

    4-Isothiocyanatophenylcarbamate: Similar structure but without the nitrophenyl group.

Uniqueness

This compound is unique due to the presence of both the isothiocyanate and nitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these groups also enhances its reactivity and versatility in various applications .

Properties

CAS No.

62097-93-2

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31 g/mol

IUPAC Name

(4-isothiocyanatophenyl) N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C14H9N3O4S/c18-14(16-11-1-5-12(6-2-11)17(19)20)21-13-7-3-10(4-8-13)15-9-22/h1-8H,(H,16,18)

InChI Key

JHFUKYDBAPWREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)N=C=S)[N+](=O)[O-]

Origin of Product

United States

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